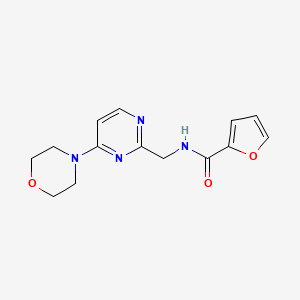

N-((4-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c19-14(11-2-1-7-21-11)16-10-12-15-4-3-13(17-12)18-5-8-20-9-6-18/h1-4,7H,5-6,8-10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSRAKYGGYEQNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide typically involves the reaction of 4-morpholinopyrimidine with furan-2-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and are conducted at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-((4-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex heterocyclic compounds. Its unique structure allows researchers to explore new reaction pathways and methodologies, contributing to advancements in organic synthesis.

Biology

N-((4-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide has been investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with various biological targets suggest that it could play a role in modulating cellular functions through enzyme inhibition or receptor binding.

Medicine

This compound shows promise in therapeutic applications, particularly in oncology and infectious disease treatment. Preliminary studies indicate its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells and inhibit the growth of various cancer types . Additionally, it has been evaluated for antimicrobial properties against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, demonstrating significant efficacy with low minimum inhibitory concentration (MIC) values.

The following table summarizes the biological activities observed for this compound:

| Activity | Target | IC50 / MIC Value | Notes |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Varies | Induces apoptosis through multiple pathways |

| Antimicrobial | Staphylococcus aureus | Low MIC | Effective against biofilm formation |

| Enzyme Inhibition | Human Neutrophil Elastase | Not specified | Potential treatment for inflammatory disorders |

Case Studies

- Antimicrobial Efficacy : A study assessed the compound's effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, revealing significant antimicrobial activity with low MIC values. The compound also inhibited biofilm formation, crucial for treating persistent infections.

- Anticancer Potential : Research involving various cancer cell lines indicated that this compound could induce apoptosis effectively. In vitro studies showed reduced cell viability across several cancer types, suggesting its potential as a chemotherapeutic agent .

- Inflammatory Disorders : Given its role as an inhibitor of human neutrophil elastase (HNE), this compound has been investigated for therapeutic applications in managing inflammatory diseases such as chronic obstructive pulmonary disease (COPD). Its inhibition of elastase activity could mitigate tissue damage associated with chronic inflammation.

Mechanism of Action

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases or other enzymes involved in cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Structural Analog: N-(4-Bromophenyl)furan-2-carboxamide Derivatives

Key Differences :

- Substitution Pattern : Unlike the target compound’s pyrimidine-morpholine core, these derivatives feature a bromophenyl group directly attached to the furan-2-carboxamide ().

- Synthetic Utility: Synthesized via Suzuki-Miyaura cross-coupling (Scheme 2, ), these compounds prioritize aryl diversity for structure-activity relationship (SAR) studies, whereas the target compound’s morpholinopyrimidine scaffold may prioritize kinase selectivity.

- Physicochemical Properties : The bromine atom in these analogs increases molecular weight (~250–300 g/mol) and lipophilicity compared to the target compound’s morpholine group, which likely improves aqueous solubility .

Structural Analog: Alfuzosin Hydrochloride Impurity A

Key Differences :

- Core Structure: Impurity A (N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide) replaces the pyrimidine-morpholine group with a quinazoline core bearing dimethoxy and amino substituents ().

- Biological Relevance : As a byproduct in Alfuzosin synthesis, Impurity A’s quinazoline moiety may exhibit off-target α-adrenergic receptor interactions, contrasting with the pyrimidine-based target compound’s unexplored but distinct target profile .

Structural Analog: Morpholinopyrimidin-4-ylsulfanyl Derivatives

Key Differences :

Patent Compounds with Pyrimidine/Pyridazine Cores

Key Differences :

- Complexity: Patent derivatives (e.g., EP 4 374 877 A2) incorporate fused pyrrolo-pyridazine or pyridine rings with trifluoromethyl and cyano groups (). These modifications increase molecular weight (>500 g/mol) and likely improve target specificity but may reduce bioavailability compared to the simpler target compound .

Furopyridine Derivatives

Key Differences :

- Fused Ring Systems : Compounds like 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide () integrate furan into a fused pyridine ring, contrasting with the target compound’s discrete furan and pyrimidine units.

- Metabolic Stability : Fused systems may resist oxidative metabolism better than the target compound’s flexible methyl linker .

Comparative Data Table

Research Findings and Implications

- Synthetic Routes: The target compound’s synthesis likely involves amide coupling between furan-2-carboxylic acid and a morpholinopyrimidine-methylamine intermediate, contrasting with Suzuki-Miyaura cross-coupling for bromophenyl analogs () or complex cyclization for fused systems ().

- Solubility vs. Specificity: The morpholine group in the target compound enhances solubility relative to bromophenyl analogs but may sacrifice target affinity compared to patent compounds with trifluoromethyl/cyano groups .

- Regulatory Considerations : Impurity A’s presence in Alfuzosin highlights the need for stringent purity controls in the target compound’s synthesis to avoid analogous byproducts .

Biological Activity

N-((4-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a carboxamide group and a morpholinopyrimidine moiety. This unique structure allows for diverse interactions with biological targets, particularly enzymes and receptors involved in various signaling pathways.

This compound has been investigated primarily for its role as an enzyme inhibitor and receptor modulator . The compound is believed to inhibit specific kinases and other enzymes that play crucial roles in cellular signaling, leading to altered cellular functions.

Key Mechanisms:

- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

- Receptor Modulation : The compound can bind to various receptors, potentially modulating their activity, which can influence processes such as inflammation and cancer progression.

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays using macrophage cells stimulated with lipopolysaccharides (LPS) showed that the compound effectively reduced the production of nitric oxide (NO) and inhibited the expression of inducible nitric oxide synthase (iNOS) and COX-2 proteins .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Some derivatives have shown promising antibacterial and antifungal activities against various strains, indicating its potential as a therapeutic agent in infectious diseases .

Case Study 1: Anti-inflammatory Effects

A study focused on the synthesis and biological evaluation of morpholinopyrimidine derivatives highlighted that this compound significantly inhibited LPS-induced inflammation in RAW 264.7 macrophages. The results indicated a reduction in cytokine levels, specifically interleukin-1 beta (IL-1β), demonstrating its effectiveness in modulating inflammatory pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of the compound were screened for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting that modifications to the furan or morpholine moieties could enhance antimicrobial potency .

Data Tables

| Biological Activity | Effect Observed | Mechanism |

|---|---|---|

| Anti-inflammatory | Reduction in NO production | Inhibition of iNOS and COX-2 |

| Antimicrobial | Inhibition of bacterial growth | Disruption of microbial cell function |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((4-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, furan-2-carboxamide derivatives are often prepared by reacting furoyl chloride with substituted amines under reflux (120°C, 18–24 hours) in anhydrous solvents like 1,4-dioxane or methylene chloride . To improve yields, optimize stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and employ catalysts such as ruthenium(II) complexes, which enhance reaction efficiency in heterocyclic systems . Purification via column chromatography (silica gel, chloroform/methanol gradients) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- FT-IR : Identify key functional groups (C=O stretch at 1650–1680 cm⁻¹ for amides, C-O-C vibrations at 1100–1150 cm⁻¹ for morpholine) .

- NMR : ¹H NMR detects aromatic protons in the furan ring (δ 6.5–7.5 ppm) and morpholine methylene groups (δ 3.5–3.7 ppm). ¹³C NMR confirms carbonyl resonance (δ 160–165 ppm) .

- HPLC : Validate purity (>98%) using C18 columns with UV detection at 254 nm .

Q. How can researchers identify primary biological targets of this compound using in vitro screening approaches?

- Methodological Answer : Perform high-throughput screening against kinase or viral replication assays. For example:

- Kinase Inhibition : Test inhibitory activity against PRKD3 using ATPase assays (IC₅₀ quantification) .

- Antiviral Activity : Evaluate inhibition of enterovirus 2C ATPase via plaque reduction assays in Vero cells, comparing EC₅₀ values with controls like fluoxetine .

Advanced Research Questions

Q. What mechanistic insights exist regarding this compound’s inhibition of viral 2C ATPase proteins, and how can binding affinity be quantified?

- Methodological Answer : Molecular dynamics simulations reveal competitive binding at the 2C ATPase’s conserved hydrophobic pocket. Use surface plasmon resonance (SPR) to measure binding kinetics (KD values) or isothermal titration calorimetry (ITC) to quantify enthalpy changes during inhibitor-protein interaction .

Q. How do molecular docking simulations enhance understanding of structure-activity relationships (SAR) for this compound?

- Methodological Answer : Dock the compound into target protein structures (e.g., PDB ID 6M9V for 2C ATPase) using AutoDock Vina. Focus on:

- Hydrogen bonding : Between the morpholine oxygen and Asp130 residue.

- π-π stacking : Furan ring interactions with Tyr148 .

- Validate predictions with mutagenesis studies (e.g., D130A mutants reduce inhibition efficacy) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Address this by:

- Explicit Solvent Simulations : Use molecular dynamics (MD) with TIP3P water models to account for hydration .

- Ensemble Docking : Incorporate multiple protein conformations from MD trajectories to improve docking accuracy .

Q. Which catalytic applications utilize this compound’s metal-chelating properties in organic synthesis?

- Methodological Answer : The morpholine-pyrimidine moiety acts as a ligand for transition metals. For example, ruthenium(II) complexes of similar carboxamides catalyze aerobic azine synthesis from alcohols and hydrazine, achieving >90% yield under mild conditions (40°C, 6 hours) .

Q. How can researchers design controlled-release formulations to overcome solubility limitations in pharmacological studies?

- Methodological Answer : Improve bioavailability via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.